![molecular formula C9H8BrClFNO2 B2823195 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 1820740-68-8](/img/structure/B2823195.png)
4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide
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Overview
Description
“4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 1820740-68-8 . It has a molecular weight of 296.52 .
Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
- Building Block : Chemists use 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide as a building block in the synthesis of more complex molecules. It can participate in various reactions, such as Suzuki coupling or Buchwald-Hartwig amination .
- Benzylic Substitution Reactions : The benzylic position (adjacent to the aromatic ring) is reactive. Researchers study how 4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide undergoes substitution reactions, providing insights into its reactivity .
Organic Synthesis
Organic Reactions and Mechanisms
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO2/c1-13(15-2)9(14)5-3-7(11)6(10)4-8(5)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMGRZOTFQTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1F)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-chloro-2-fluoro-N-methoxy-N-methylbenzamide |
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